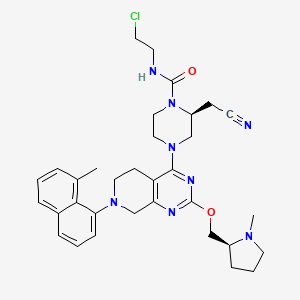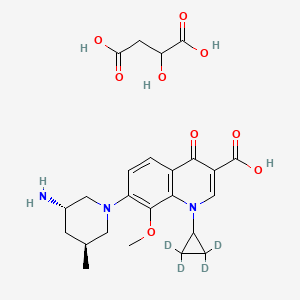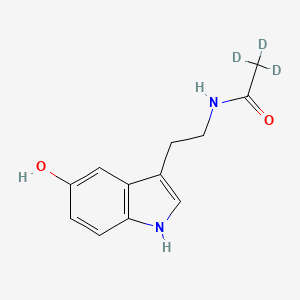
N-Acetyl-D3-5-hydroxytryptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D3-5-hydroxytryptamine, also known as N-acetyl-5-hydroxytryptamine, is a derivative of the amino acid tryptophan. This compound is closely related to melatonin, a hormone that regulates sleep-wake cycles in humans and other animals. This compound is synthesized in the pineal gland and plays a crucial role in various physiological processes, including the modulation of the immune system and neuroprotection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D3-5-hydroxytryptamine typically involves the acetylation of 5-hydroxytryptamine (serotonin). The process begins with the conversion of tryptophan to serotonin, followed by the acetylation of serotonin to produce this compound. This reaction is catalyzed by the enzyme N-acetyltransferase under specific conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of bioreactors and controlled environments helps in maintaining the necessary conditions for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D3-5-hydroxytryptamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert this compound back to serotonin or other related compounds.
Substitution: This involves the replacement of functional groups within the molecule, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include oxidized derivatives of this compound, reduced forms like serotonin, and substituted compounds with altered functional groups .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D3-5-hydroxytryptamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: The compound is studied for its role in regulating circadian rhythms and its effects on cellular processes.
Medicine: this compound is investigated for its potential therapeutic effects in treating sleep disorders, depression, and neurodegenerative diseases.
Industry: It is used in the production of supplements and pharmaceuticals aimed at improving sleep and mood
Wirkmechanismus
N-Acetyl-D3-5-hydroxytryptamine exerts its effects by interacting with specific receptors in the brain, primarily melatonin receptors. These interactions influence various signaling pathways, including those involved in the regulation of sleep-wake cycles, immune responses, and neuroprotection. The compound’s ability to scavenge free radicals also contributes to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melatonin: N-Acetyl-D3-5-hydroxytryptamine is a direct precursor to melatonin and shares many of its physiological functions.
Serotonin: As a derivative of serotonin, this compound retains some of its precursor’s properties, including its role in mood regulation.
N-Acetylserotonin: This compound is an intermediate in the synthesis of melatonin from serotonin and shares similar biological activities
Uniqueness
This compound is unique due to its dual role as both a precursor to melatonin and an active compound with its own physiological effects. Its ability to modulate various biological processes makes it a valuable compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
221.27 g/mol |
IUPAC-Name |
2,2,2-trideuterio-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)13-5-4-9-7-14-12-3-2-10(16)6-11(9)12/h2-3,6-7,14,16H,4-5H2,1H3,(H,13,15)/i1D3 |
InChI-Schlüssel |
MVAWJSIDNICKHF-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Kanonische SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


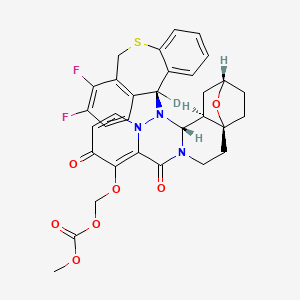

![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
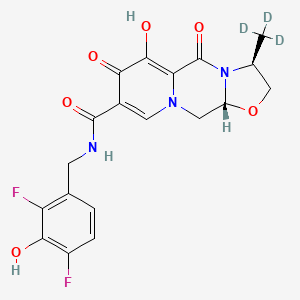
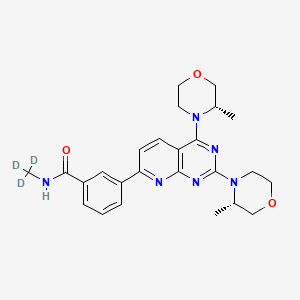
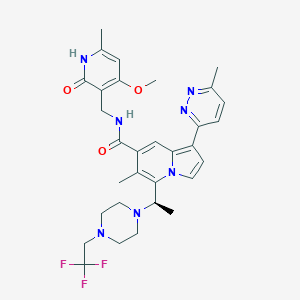
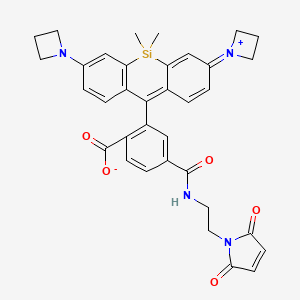
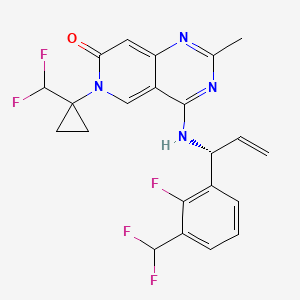
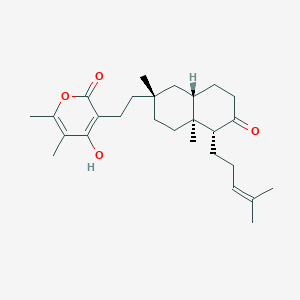
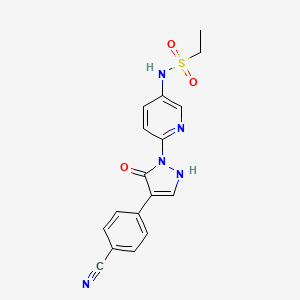
![[Leu3]-Oxytocin](/img/structure/B12424048.png)
